Cas no 354814-19-0 (5-amino-2-(trifluoromethyl)benzonitrile)

5-Amino-2-(trifluoromethyl)benzonitrile is a fluorinated aromatic compound featuring both an amino (–NH₂) and a nitrile (–CN) functional group on a benzene ring substituted with a trifluoromethyl (–CF₃) moiety. This structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of active ingredients requiring enhanced lipophilicity and metabolic stability due to the presence of the trifluoromethyl group. The electron-withdrawing nature of the –CF₃ and –CN groups, combined with the electron-donating amino group, allows for versatile reactivity in electrophilic and nucleophilic transformations. Its high purity and well-defined chemical properties ensure consistent performance in complex synthetic pathways.
5-amino-2-(trifluoromethyl)benzonitrile structure
354814-19-0 structure
Product name:5-amino-2-(trifluoromethyl)benzonitrile
CAS No:354814-19-0
MF:C8H5N2F3
MW:186.1339
MDL:MFCD20694851
CID:1470665
PubChem ID:12104958

5-amino-2-(trifluoromethyl)benzonitrile Chemical and Physical Properties

Names and Identifiers

    • Benzonitrile, 5-amino-2-(trifluoromethyl)-
    • 5-amino-2-(trifluoromethyl)benzonitrile
    • AS-46419
    • EN300-177624
    • Z1262629299
    • MFCD20694851
    • AKOS017529650
    • CL9603
    • SCHEMBL324114
    • CS-0162563
    • SY160136
    • DTXSID90477666
    • 354814-19-0
    • 4-Phenoxy-pyridin-2-ylamine
    • MDL: MFCD20694851
    • Inchi: InChI=1S/C8H5F3N2/c9-8(10,11)7-2-1-6(13)3-5(7)4-12/h1-3H,13H2
    • InChI Key: OAIXMLOQLVHQER-UHFFFAOYSA-N
    • SMILES: C1=CC(=C(C=C1N)C#N)C(F)(F)F

Computed Properties

  • Exact Mass: 186.04055
  • Monoisotopic Mass: 186.04048265g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 227
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 49.8Ų

Experimental Properties

  • PSA: 49.81

5-amino-2-(trifluoromethyl)benzonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1233203-5g
5-Amino-2-(trifluoromethyl)benzonitrile
354814-19-0 98%
5g
¥2262.00 2024-05-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1233203-250mg
5-Amino-2-(trifluoromethyl)benzonitrile
354814-19-0 98%
250mg
¥126.00 2024-05-17
Enamine
EN300-177624-0.05g
5-amino-2-(trifluoromethyl)benzonitrile
354814-19-0 95.0%
0.05g
$36.0 2025-02-20
eNovation Chemicals LLC
D759890-5g
Benzonitrile, 5-amino-2-(trifluoromethyl)-
354814-19-0 97%
5g
$245 2024-06-06
Enamine
EN300-177624-10.0g
5-amino-2-(trifluoromethyl)benzonitrile
354814-19-0 95.0%
10.0g
$852.0 2025-02-20
abcr
AB461118-1g
5-Amino-2-(trifluoromethyl)benzonitrile, 95%; .
354814-19-0 95%
1g
€193.60 2024-08-03
Ambeed
A463863-250mg
5-Amino-2-(trifluoromethyl)benzonitrile
354814-19-0 97%
250mg
$28.0 2024-04-19
Ambeed
A463863-5g
5-Amino-2-(trifluoromethyl)benzonitrile
354814-19-0 97%
5g
$349.0 2024-04-19
Enamine
EN300-177624-0.25g
5-amino-2-(trifluoromethyl)benzonitrile
354814-19-0 95.0%
0.25g
$76.0 2025-02-20
Enamine
EN300-177624-0.5g
5-amino-2-(trifluoromethyl)benzonitrile
354814-19-0 95.0%
0.5g
$119.0 2025-02-20

Additional information on 5-amino-2-(trifluoromethyl)benzonitrile

Comprehensive Overview of 5-amino-2-(trifluoromethyl)benzonitrile (CAS No. 354814-19-0): Properties, Applications, and Industry Insights

5-amino-2-(trifluoromethyl)benzonitrile (CAS No. 354814-19-0) is a specialized organic compound gaining significant attention in pharmaceutical and agrochemical research. This trifluoromethyl-substituted benzonitrile derivative exhibits unique physicochemical properties due to the synergistic effects of its amino and cyano functional groups, combined with the electron-withdrawing trifluoromethyl moiety. The compound's molecular structure (C8H5F3N2) makes it particularly valuable for designing bioactive molecules with enhanced metabolic stability and membrane permeability.

Recent studies highlight the growing demand for fluorinated aromatic compounds like 5-amino-2-(trifluoromethyl)benzonitrile in drug discovery. The trifluoromethyl group significantly influences lipophilicity and bioavailability, addressing key challenges in modern medicinal chemistry. Researchers are actively exploring its potential as a building block for kinase inhibitors and GPCR-targeted therapeutics, particularly in oncology and CNS disorders. The compound's nitrile functionality also enables diverse chemical transformations, facilitating structure-activity relationship (SAR) studies.

In material science applications, 354814-19-0 serves as a precursor for advanced polymeric materials with tailored electronic properties. Its incorporation into conjugated systems enhances thermal stability while maintaining processability—a critical balance for organic electronics. Industry reports indicate rising interest in such high-performance intermediates for OLED and photovoltaic applications, where controlled electron-withdrawing character is essential for charge transport optimization.

The synthesis of 5-amino-2-(trifluoromethyl)benzonitrile typically involves multi-step protocols starting from commercially available halogenated benzotrifluorides. Recent methodological advancements employ palladium-catalyzed cyanation or Sandmeyer-type reactions to improve yield and purity. Analytical characterization via HPLC-MS and NMR spectroscopy confirms the compound's structural integrity, with typical purity grades exceeding 98% for research applications. Proper storage under inert atmosphere ensures long-term stability of this light-sensitive compound.

Environmental and regulatory considerations for CAS 354814-19-0 align with standard practices for nitrile-containing compounds. While not classified as hazardous under current GHS criteria, appropriate handling with PPE is recommended during laboratory use. The compound's low ecotoxicity profile and minimal bioaccumulation potential make it favorable compared to traditional halogenated aromatics, reflecting the pharmaceutical industry's shift toward greener fluorochemicals.

Market analysts project steady growth for trifluoromethylated benzonitrile derivatives, driven by expanding applications in crop protection chemicals and PET radiopharmaceuticals. The unique hydrogen-bonding capacity of the amino group, combined with the steric effects of the CF3 moiety, enables precise molecular recognition in biological systems. Patent landscapes reveal increasing utilization of 354814-19-0 in PROTAC degraders and covalent inhibitor designs, particularly for challenging targets like KRAS mutants.

Quality control protocols for 5-amino-2-(trifluoromethyl)benzonitrile emphasize rigorous residual solvent analysis and heavy metal screening to meet pharmaceutical-grade specifications. Advanced purification techniques such as preparative HPLC or recrystallization from aprotic solvents yield material suitable for GMP applications. The compound's melting point (typically 98-102°C) and solubility profile (soluble in DMSO, DMF; sparingly soluble in alcohols) guide formulation strategies in preclinical development.

Emerging research explores the compound's utility in click chemistry applications, where its amino-cyano duality enables orthogonal functionalization. This versatility supports fragment-based drug discovery approaches, particularly for allosteric modulator development. Computational studies of 354814-19-0 demonstrate favorable ligand efficiency metrics, explaining its popularity in hit-to-lead optimization campaigns across major biopharma R&D programs.

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